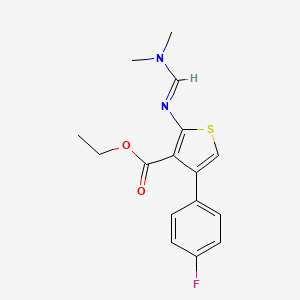

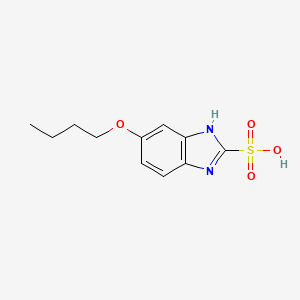

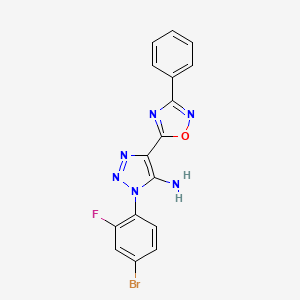

![molecular formula C16H15FN2OS B2366704 [2-(4-Fluorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazol-3-yl]methanol CAS No. 866009-44-1](/img/structure/B2366704.png)

[2-(4-Fluorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazol-3-yl]methanol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“[2-(4-Fluorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazol-3-yl]methanol” is a derivative of Benzothiazole (BTA), which belongs to the heterocyclic class of bicyclic compounds . BTA derivatives possess a broad spectrum of biological activities such as anticancer, antioxidant, anti-inflammatory, anti-tumour, antiviral, antibacterial, anti-proliferative, anti-diabetic, anti-convulsant, analgesic, anti-tubercular, antimalarial, anti-leishmanial, anti-histaminic and anti-fungal among others .

Synthesis Analysis

The synthesis of such compounds involves the reaction of 6-substituted-1,3-benzothiazol-2-amine . The synthesis process was confirmed by their spectroscopic characterizations .Molecular Structure Analysis

The molecular structure of BTA derivatives is formed by the fusion of the thiazole ring with a benzene ring . The crystallographic analysis of the target compound well matches the DFT optimized structure calculation results, and are within the normal range .Wissenschaftliche Forschungsanwendungen

Pharmaceutical Activities and Drug Resistance Modulation

- Some derivatives of 2-phenylimidazo[2,1-b]benzothiazole, closely related to the specified compound, demonstrate significant pharmaceutical activities, including the ability to overcome multidrug resistance in tumor cells. Specifically, 2-phenyl-5,6,7,8-tetrahydroimidazo[2,1-b]-benzothiazoles have shown potent activity in this area (Tasaka et al., 1997).

Antidepressant Activity

- Certain 5-aryl-2,3,5,6-tetrahydroimidazo[2,1-a]isoquinolin-5-ols, structurally similar to the specified molecule, have been synthesized and evaluated for potential antidepressant activity. Some of these compounds, particularly those with 4-chloro- and 4-fluorophenyl analogues, have shown pharmacological activity comparable to the antidepressant imipramine (Houlihan et al., 1983).

Synthesis of Benzimidazoles, Benzoxazoles, and Benzothiazoles

- Research has focused on the synthesis of a range of benzimidazoles, benzoxazoles, and benzothiazoles using fluorinated phosphoric acid as an effective catalyst. This synthesis approach, which can involve derivatives similar to the specified compound, is notable for its efficiency, simplicity, and high yield (Mathapati et al., 2021).

Antitumor Properties

- Fluorinated 2-(4-aminophenyl)benzothiazoles, which include fluorophenyl components similar to the specified compound, have been found to be potently cytotoxic in vitro against certain human breast cancer cell lines. These compounds demonstrate specific antitumor properties, making them a focus of pharmaceutical development (Hutchinson et al., 2001).

Material Science Applications

- Imide-aryl ether benzothiazole copolymers, incorporating benzothiazole units similar to the specified compound, have been explored for their potential in material science. These copolymers exhibit high moduli and good thermal stability, making them suitable for various applications (Hedrick, 1990).

Anticonvulsant Agents

- Derivatives of 2-amino-5- and 6-(5-aryl-1-phenyl-2-pyrazolin-3-yl)benzothiazole have been synthesized and tested for their anticonvulsant activities. These compounds are structurally related to the specified molecule and some have shown good anticonvulsant potencies (Gineinah, 2001).

Antimicrobial Activity

- Novel heterocyclic compounds, including benzimidazole, benzoxazole, and benzothiazole derivatives, have been synthesized and evaluated for antimicrobial activity. These studies encompass compounds structurally similar to the specified molecule and have shown broad-spectrum activity against various bacterial and fungal strains (Padalkar et al., 2014).

Prodrug Development for Antitumor Agents

- Amino acid prodrugs of novel antitumor 2-(4-aminophenyl)benzothiazoles have been developed to overcome limitations related to drug lipophilicity. These prodrugs, which are relevant to the structure of the specified compound, show potential in treating breast and ovarian cancer (Bradshaw et al., 2002).

Zukünftige Richtungen

The future directions for the research on “[2-(4-Fluorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazol-3-yl]methanol” could involve further investigation into its anticancer properties . Such compounds may serve as anticancer leads for the development of agents effective against hypoxic tumours .

Wirkmechanismus

Target of Action

The primary targets of this compound are cancer cells, specifically human liver cancer Hep G2 cell line and two parental melanoma cell lines (human melanoma cell line, A375C and mouse melanoma cell line, A375C) . These cells play a crucial role in the progression of liver cancer and melanoma, respectively.

Mode of Action

The compound interacts with its targets by inducing free radical generation, denaturing macromolecules, and inhibiting DNA repair mechanisms . This leads to genetic changes that trigger cell death . The presence of sulfonamide in combination with methoxy substitution enhances DNA fragmentation .

Biochemical Pathways

The compound affects the biochemical pathways related to cell death, specifically those involved in DNA repair and free radical generation . The downstream effects include the fragmentation of DNA and the death of cancer cells .

Pharmacokinetics

The compound’s effectiveness against cancer cells suggests it has sufficient bioavailability to reach its targets .

Result of Action

The result of the compound’s action is the death of cancer cells. Specifically, the compound has shown considerable in vitro anticancer activity against the Hep G2 cell line . It has also proven to be more potent when combined with radiation, acting as an effective radiosensitizer .

Eigenschaften

IUPAC Name |

[2-(4-fluorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazol-1-yl]methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15FN2OS/c17-11-7-5-10(6-8-11)15-13(9-20)19-12-3-1-2-4-14(12)21-16(19)18-15/h5-8,20H,1-4,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQCZPVPHMXAHSG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)N3C(=C(N=C3S2)C4=CC=C(C=C4)F)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15FN2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[2-(4-Fluorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazol-3-yl]methanol | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

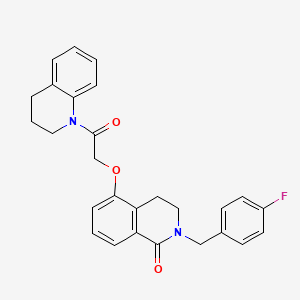

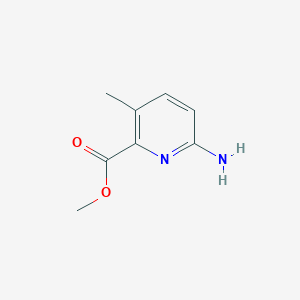

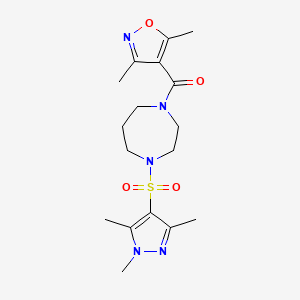

![N-(3,5-dimethoxyphenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2366621.png)

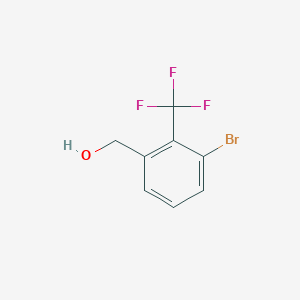

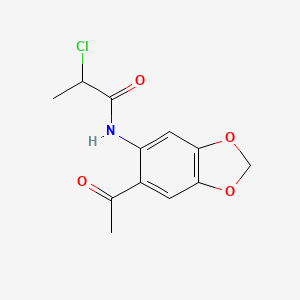

![2-(1H-benzo[d]imidazol-1-yl)-N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2366623.png)

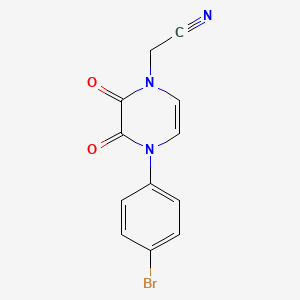

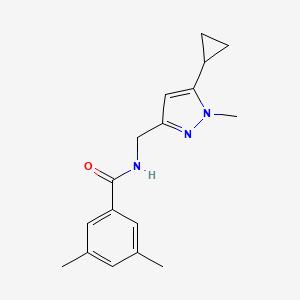

![(3-Amino-4,5,6-trimethylthieno[2,3-b]pyridin-2-yl)(4-methylphenyl)methanone](/img/structure/B2366631.png)

![6-Methyl-4-(1-methyl-1H-pyrazol-5-yl)benzo[d]thiazol-2-amine](/img/structure/B2366639.png)